REACTION_CXSMILES
|
C([O:8][C:9]([C:11]1[NH:12][C:13]([CH3:23])=[C:14]([CH2:17][CH2:18][C:19]([O:21][CH3:22])=[O:20])[C:15]=1[CH3:16])=[O:10])C1C=CC=CC=1>[Pd].CO>[C:9]([C:11]1[NH:12][C:13]([CH3:23])=[C:14]([CH2:17][CH2:18][C:19]([O:21][CH3:22])=[O:20])[C:15]=1[CH3:16])([OH:10])=[O:8]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)C=1NC(=C(C1C)CCC(=O)OC)C
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
WASH
|
Details
|
washed with 40 mL of methanol
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
dried overnight in a vacuum oven
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C=1NC(=C(C1C)CCC(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |